Ethyl 2-allyl-2-cyano-3-methylhexanoate is a chemical compound with the molecular formula and a molecular weight of approximately 225.32 g/mol. This compound belongs to the class of cyano esters, which are characterized by the presence of a cyano group () attached to an ester functional group. Ethyl 2-allyl-2-cyano-3-methylhexanoate is notable for its potential applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Ethyl 2-allyl-2-cyano-3-methylhexanoate can be synthesized through various organic reactions, often involving the reaction of allyl compounds with cyanoacetic acid derivatives or similar precursors. It is classified under organic compounds, specifically as a nitrile and an ester. The compound is listed in chemical databases such as PubChem, which provides detailed information on its properties and potential applications .
The synthesis of ethyl 2-allyl-2-cyano-3-methylhexanoate typically involves a multi-step process that may include:
Technical details may include the use of solvents like dimethylformamide or acetonitrile under controlled temperatures to optimize yields and selectivity during these reactions .
The compound's InChI Key is \text{InChI=1S/C13H21NO2/c1-3-4-5-12(14)10(2)8-9-11(12)15-6/h3H,1,4-9H2,2H3 which provides a unique identifier for its molecular structure. The compound's physical properties include a boiling point that varies depending on purity and conditions but generally remains within typical ranges for similar organic compounds .
Ethyl 2-allyl-2-cyano-3-methylhexanoate can participate in several chemical reactions:
These reactions are significant for synthesizing more complex molecules in pharmaceutical chemistry .
The mechanism by which ethyl 2-allyl-2-cyano-3-methylhexanoate exerts its effects in chemical reactions typically involves:
Data regarding specific reaction kinetics and mechanisms may vary based on experimental conditions .
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) for purity assessment .
Ethyl 2-allyl-2-cyano-3-methylhexanoate has several scientific uses:
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: